N-(1-Cyanovinyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide group attached to a cyanovinyl moiety. This compound exhibits notable chemical properties due to the presence of both the amide functional group and the cyano group, which can influence its reactivity and interactions with biological systems. The molecular formula for N-(1-Cyanovinyl)benzamide is CHNO, indicating that it contains ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The compound is of interest in various fields of research, particularly in medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for more complex chemical structures.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic transformations.
Research on N-(1-Cyanovinyl)benzamide suggests that compounds with similar structures may exhibit various biological activities. For example, benzamide derivatives are often explored for their potential as anti-inflammatory agents, analgesics, and anticancer drugs. The presence of the cyano group may also enhance the compound's interaction with biological targets due to its ability to form hydrogen bonds or engage in π-π stacking interactions with aromatic amino acids in proteins.
In vitro studies are necessary to determine the specific biological activities of N-(1-Cyanovinyl)benzamide, including its efficacy against particular diseases or conditions.
Synthesis of N-(1-Cyanovinyl)benzamide can be achieved through several methods:
Each method offers different advantages regarding yield, reaction conditions, and scalability.
N-(1-Cyanovinyl)benzamide has potential applications in:
Understanding how N-(1-Cyanovinyl)benzamide interacts with other molecules is crucial for predicting its behavior in biological systems. Interaction studies may include:
These studies help elucidate the mechanisms underlying its biological activity and potential therapeutic applications.
Several compounds share structural similarities with N-(1-Cyanovinyl)benzamide. Here are a few notable examples:
These compounds illustrate variations in structure that can influence their chemical behavior and biological activity. The unique combination of features present in N-(1-Cyanovinyl)benzamide makes it an interesting candidate for further exploration in chemical research.
N-(1-Cyanovinyl)benzamide exhibits distinct crystallographic properties that have been characterized through structural analysis techniques [1]. The compound possesses a molecular formula of C₁₀H₈N₂O with a molecular weight of 172.18 grams per mole [2] [1]. The exact mass has been determined to be 172.063662883 Da through computational methods [1].
The crystallographic analysis reveals that the compound adopts a non-planar molecular geometry, consistent with typical benzamide derivatives [3]. The benzene ring and amide functional group exhibit a characteristic dihedral angle deviation from planarity, which is attributed to steric hindrance effects commonly observed in similar molecular systems [3]. This non-planarity is a fundamental structural feature that influences the compound's overall molecular packing and intermolecular interactions [3].
Table 1: Fundamental Crystallographic Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O | Computational Analysis [1] |
| Molecular Weight | 172.18 g/mol | Mass Spectrometry [2] [1] |
| Exact Mass | 172.063662883 Da | High-Resolution Analysis [1] |
| Topological Polar Surface Area | 52.9 Ų | Computational Calculation [1] |
| Heavy Atom Count | 13 | Structural Analysis [1] |
The compound crystallizes in a manner that facilitates specific molecular arrangements driven by the interplay between the cyanovinyl substituent and the benzamide core structure [4]. The cyanovinyl group introduces additional electronic effects that influence the overall crystal packing behavior [5]. These structural characteristics have been confirmed through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [2].
Conformational analysis of N-(1-Cyanovinyl)benzamide reveals the presence of multiple stable conformational states arising from rotation around key molecular bonds [6]. The compound exhibits conformational flexibility primarily due to the presence of two rotatable bonds, as determined through computational structural analysis [1]. This conformational behavior is characteristic of benzamide derivatives containing vinyl substituents [7].
The cyanovinyl substituent introduces significant conformational constraints that affect the overall molecular geometry [7]. Studies on related vinyl-substituted benzamide systems demonstrate that the presence of electron-withdrawing cyano groups can stabilize specific conformational arrangements through electronic effects [8]. The conformational preferences are influenced by both steric and electronic factors, with the cyano group contributing to the overall electronic distribution pattern [9].
Table 2: Conformational Analysis Parameters
| Conformational Feature | Observation | Source |
|---|---|---|
| Rotatable Bond Count | 2 | Structural Analysis [1] |
| Conformational Flexibility | Multiple stable states | Related Studies [6] |
| Electronic Influence | Cyano group stabilization | Computational Analysis [9] |
| Steric Effects | Non-planar geometry | Benzamide Studies [3] |
Research on analogous benzamide systems indicates that conformational isomerism can significantly impact molecular properties and intermolecular interactions [10]. The conformational behavior of N-(1-Cyanovinyl)benzamide is expected to follow similar patterns, with specific conformers being stabilized through intramolecular electronic interactions [10]. The cyanovinyl moiety contributes to conformational stability through its electron-withdrawing properties, which influence the overall electronic distribution within the molecule [11].
The presence of conformational isomers has implications for the compound's physical properties and potential applications [6]. Different conformational states may exhibit varying degrees of molecular planarity and electronic characteristics, which directly affect intermolecular interactions and crystal packing arrangements [10].
The electron density distribution in N-(1-Cyanovinyl)benzamide is characterized by distinct electronic features arising from the interaction between the benzamide core and the cyanovinyl substituent [12]. Computational studies on benzamide derivatives demonstrate that electron density is primarily localized on the electronegative amide functional group, with additional contributions from the aromatic benzene ring system [12].
The cyano group introduces significant electronic perturbations to the overall electron density distribution pattern [9]. The electron-withdrawing nature of the cyano substituent creates regions of reduced electron density adjacent to its attachment point, while simultaneously affecting the electronic characteristics of the vinyl group [9]. This electronic redistribution has been observed in related cyano-substituted aromatic systems [11].
Table 3: Electronic Distribution Characteristics
| Electronic Feature | Description | Reference |
|---|---|---|
| HOMO Localization | Amide functional group | Benzamide Studies [12] |
| LUMO Distribution | Benzamide core region | Computational Analysis [12] |
| Cyano Group Effect | Electron-withdrawing influence | Electronic Studies [9] |
| Vinyl Group Properties | Modified by cyano substitution | Related Research [11] |
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is predominantly localized on the electronegative amide functionality, while the lowest unoccupied molecular orbital (LUMO) spreads across the benzamide core structure [12]. The cyanovinyl substituent modifies these electronic distributions by introducing additional electronic states that interact with the primary benzamide system [13].
The electron density distribution patterns are further influenced by the conformational flexibility of the molecule [14]. Different conformational states exhibit varying degrees of orbital overlap and electronic conjugation, leading to modified electronic properties [13]. These electronic characteristics directly impact the compound's chemical reactivity and intermolecular interaction capabilities [14].
The hydrogen bonding characteristics of N-(1-Cyanovinyl)benzamide are determined by the presence of both hydrogen bond donor and acceptor sites within the molecular structure [1]. The compound possesses one hydrogen bond donor site and two hydrogen bond acceptor sites, as determined through computational analysis [1]. This combination of donor and acceptor capabilities enables the formation of complex hydrogen bonding networks in the solid state [15].
The amide functional group serves as the primary hydrogen bonding motif, capable of forming both intermolecular and intramolecular hydrogen bonds [15]. Studies on benzamide derivatives demonstrate that these compounds typically form characteristic dimeric arrangements through complementary hydrogen bonding interactions [16]. The presence of the cyanovinyl substituent introduces additional hydrogen bonding possibilities through the cyano nitrogen atom [17].
Table 4: Hydrogen Bonding Parameters
| Hydrogen Bonding Feature | Value/Description | Analysis Method |
|---|---|---|
| Hydrogen Bond Donors | 1 | Computational Analysis [1] |
| Hydrogen Bond Acceptors | 2 | Structural Calculation [1] |
| Primary Bonding Site | Amide group | Benzamide Studies [15] |
| Secondary Interactions | Cyano nitrogen | Cyano Group Research [17] |
The cyano group exhibits unique hydrogen bonding characteristics that contribute to the overall intermolecular interaction network [17]. Research on cyano-containing compounds reveals that the cyano nitrogen can participate in weak hydrogen bonding interactions, particularly with positively polarized hydrogen atoms [8]. These interactions, while weaker than traditional hydrogen bonds, contribute to the overall stability of molecular assemblies [17].
Computational studies on related benzamide systems indicate that hydrogen bonding networks significantly influence crystal packing arrangements and molecular stability [16]. The combination of strong amide-based hydrogen bonds and weaker cyano-mediated interactions creates a complex network that determines the compound's solid-state properties [18]. These hydrogen bonding patterns are critical for understanding the compound's physical behavior and potential applications in molecular recognition processes [15].